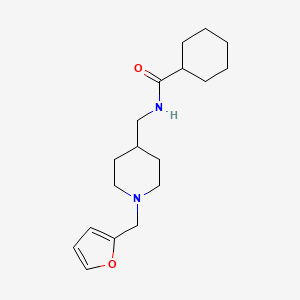

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide

Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound characterized by a piperidine core substituted with a furan-2-ylmethyl group at the nitrogen atom and a cyclohexanecarboxamide moiety attached via a methylene linker at the 4-position. Its structure integrates three key components:

- Piperidine ring: A six-membered saturated heterocycle with a nitrogen atom, often utilized in medicinal chemistry for its conformational flexibility and bioavailability .

Cyclohexanecarboxamide: A carboxamide group with a cyclohexane ring, enhancing lipophilicity and influencing conformational preferences .

Synthetically, this compound likely involves alkylation of piperidine with a furan-containing halide, followed by amide bond formation between the piperidine-linked intermediate and cyclohexanecarbonyl chloride. Such methods align with standard protocols for piperidine derivatives and carboxamide synthesis .

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c21-18(16-5-2-1-3-6-16)19-13-15-8-10-20(11-9-15)14-17-7-4-12-22-17/h4,7,12,15-16H,1-3,5-6,8-11,13-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCLTEYRQWMVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research findings.

This compound features a complex structure that combines a furan ring with a piperidine moiety. The molecular formula is C₁₅H₁₉N₃O, and its molecular weight is approximately 257.33 g/mol.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:

- Serotonin Receptor Modulation : Compounds with piperidine structures have been noted for their ability to act as serotonin antagonists, which could be relevant in treating mood disorders and anxiety .

- Antihistaminic Activity : Similar compounds have demonstrated antihistaminic properties, suggesting potential applications in allergic reactions and other histamine-related conditions .

Anticancer Activity

A study evaluating the anticancer properties of various piperidine derivatives found that certain structural modifications enhance cytotoxicity against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor growth .

Antimicrobial Activity

Research has also indicated that derivatives of piperidine exhibit antimicrobial properties. In vitro assays demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, suggesting potential use as antibiotics .

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, a derivative of this compound was administered to assess its effects on depressive behaviors. Results indicated a significant reduction in depressive-like symptoms compared to control groups, supporting the hypothesis that this compound may influence serotonin pathways positively.

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective effects observed in models of neurodegenerative diseases. The compound showed potential in reducing neuronal apoptosis and inflammation, indicating its possible role in treating conditions like Alzheimer's disease .

Data Tables

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.